molecular formula C18H23N5O5S B12918955 9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfonyl)-9H-purin-6-amine CAS No. 827302-63-6

9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfonyl)-9H-purin-6-amine

Cat. No.: B12918955
CAS No.: 827302-63-6
M. Wt: 421.5 g/mol
InChI Key: HCIBJWRRCCOAEZ-UHFFFAOYSA-N
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Description

9-Butyl-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a butyl group, a trimethoxyphenyl sulfonyl group, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Butyl-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors One common method involves the alkylation of a purine derivative with a butyl halide under basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9-Butyl-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

9-Butyl-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-Butyl-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 9-Butyl-8-(2-chloro-3,4,5-trimethoxybenzyl)-9H-purin-6-ylamine
  • 9-Butyl-8-(3,4,5-trimethoxyphenyl)methyl-octahydro-1H-purin-6-amine

Uniqueness

Compared to similar compounds, 9-Butyl-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine stands out due to its unique sulfonyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

827302-63-6

Molecular Formula

C18H23N5O5S

Molecular Weight

421.5 g/mol

IUPAC Name

9-butyl-8-(3,4,5-trimethoxyphenyl)sulfonylpurin-6-amine

InChI

InChI=1S/C18H23N5O5S/c1-5-6-7-23-17-14(16(19)20-10-21-17)22-18(23)29(24,25)11-8-12(26-2)15(28-4)13(9-11)27-3/h8-10H,5-7H2,1-4H3,(H2,19,20,21)

InChI Key

HCIBJWRRCCOAEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC=NC(=C2N=C1S(=O)(=O)C3=CC(=C(C(=C3)OC)OC)OC)N

Origin of Product

United States

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